1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea
Description
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea is a urea derivative featuring a pyrimidine ring substituted with a 2-fluorophenoxy group and an o-tolyl (2-methylphenyl) moiety. This compound is of interest in medicinal chemistry for its structural similarity to kinase inhibitors and other therapeutic agents .
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12-6-2-4-8-15(12)23-17(24)22-13-10-20-18(21-11-13)25-16-9-5-3-7-14(16)19/h2-11H,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVAMOHAFFBYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials such as 2-fluorophenol and a pyrimidine precursor under specific conditions.
Coupling reaction: The pyrimidine derivative is then coupled with o-tolyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 247.22 g/mol. The structure includes a pyrimidine ring and a fluorophenoxy moiety, which contribute to its diverse biological activities.
Scientific Research Applications
-
Medicinal Chemistry
- The compound is being explored for its potential as an anti-inflammatory agent . Studies indicate that it can inhibit cyclooxygenase-2 (COX-2), leading to reduced levels of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
- Anticancer Activity : Preliminary research suggests that 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea exhibits cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells, indicating its potential as an anticancer drug .
-
Antimicrobial Activity
- Recent studies have shown that similar urea derivatives demonstrate antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Neuroprotective Effects
Case Study 1: Anti-inflammatory Activity
A study demonstrated that the compound significantly reduces edema in animal models, showcasing its potential as an anti-inflammatory agent. The inhibition of COX-2 was confirmed through in vitro assays, where IC50 values were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Anticancer Potential
Research indicated that this compound exhibits potent activity against HepG2 cells, with IC50 values suggesting significant cytotoxicity. Further investigations are underway to elucidate the underlying mechanisms of action and optimize its therapeutic profile .
Mechanism of Action
The mechanism of action of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The closest structural analog documented in literature is 1-(2-ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS: 1396581-12-6, molecular formula: C₁₉H₁₈N₄O₂, molecular weight: 334.38 g/mol) . Below is a comparative analysis:
| Parameter | 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea | 1-(2-ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea |
|---|---|---|
| Pyrimidine Substituent | 2-(2-Fluorophenoxy) | 2-Phenoxy (non-fluorinated) |
| Urea Substituent | o-Tolyl (2-methylphenyl) | 2-Ethylphenyl |
| Molecular Formula | C₁₈H₁₅FN₄O₂* | C₁₉H₁₈N₄O₂ |
| Molecular Weight | ~338.36 g/mol* | 334.38 g/mol |
| Key Functional Groups | Fluorine (electron-withdrawing), methyl (steric) | Ethyl (hydrophobic/bulkier) |
*Inferred based on structural modifications.
Key Observations:
Fluorine vs.
Methyl vs.
Molecular Weight : The addition of fluorine (+19 g/mol) and reduction in ethyl-to-methyl substituents (-14 g/mol) result in a slight increase in molecular weight (~338.36 g/mol vs. 334.38 g/mol).
Implications for Bioactivity
While direct pharmacological data for this compound are unavailable, structural analogs suggest:
- Fluorine’s Role: Fluorination often improves metabolic stability and membrane permeability, which could enhance bioavailability compared to non-fluorinated analogs .
- Substituent Effects: The ethyl group in 1-(2-ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea may confer greater lipophilicity, whereas the methyl group in the target compound might balance hydrophobicity and solubility.
Biological Activity
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic compound belonging to the class of pyrimidine derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H15FN4O2
- Molecular Weight: 314.31 g/mol
The presence of the fluorophenoxy group is significant for enhancing the compound's biological activity, particularly in terms of its interaction with biological targets.
Biological Activity Overview
This compound has demonstrated various biological activities, including:
- Anticancer Activity: Research indicates that compounds containing pyrimidine rings exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity: Pyrimidine derivatives have been noted for their antibacterial and antifungal properties. In vitro studies suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi .
- Anti-inflammatory Effects: The compound's potential to modulate inflammatory responses has been observed, with some studies reporting significant inhibition of pro-inflammatory mediators in cellular models .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), thus reducing the synthesis of inflammatory mediators .
- Cell Cycle Regulation: It has been suggested that this compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to reduced cell proliferation in cancerous cells .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of pyrimidine derivatives similar to this compound:
- Anticancer Studies:
- Antimicrobial Testing:
- Inflammation Models:
Summary Table of Biological Activities
Q & A
Basic Research Question
- X-ray crystallography : Resolve crystal structures to confirm the substitution pattern on the pyrimidine ring and urea linkage .
- NMR spectroscopy : Analyze -NMR to verify fluorophenoxy group orientation and -NMR for urea NH proton shifts (~10–12 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns .
What in vitro assays are suitable for initial biological activity screening?
Basic Research Question
- Kinase inhibition assays : Test against tyrosine kinase targets (e.g., EGFR, VEGFR) using ADP-Glo™ kits, given structural similarity to known urea-based kinase inhibitors .
- Cellular cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Solubility screening : Use shake-flask method in PBS (pH 7.4) or DMSO to guide formulation .
How do polymorphic forms of this compound affect its stability and bioactivity?
Advanced Research Question
- Polymorph screening : Perform solvent-mediated crystallization (e.g., ethanol/water) and characterize forms via DSC and PXRD. Form I (melting point ~215°C) shows higher thermal stability than Form II (~198°C) .
- Dissolution testing : Compare bioavailability of polymorphs in simulated gastric fluid; amorphous dispersions may enhance solubility .
What structure-activity relationship (SAR) trends are observed with fluorine and o-tolyl substitutions?
Advanced Research Question
- Fluorine position : 2-Fluorophenoxy enhances metabolic stability compared to para-substituted analogs by reducing CYP450 oxidation .
- o-Tolyl group : Ortho-methyl improves target binding (e.g., kinase ATP pockets) via hydrophobic interactions, as shown in docking studies .
- Urea linker : Replacement with thiourea decreases potency, emphasizing hydrogen-bonding criticality .
What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
Advanced Research Question
- Rodent pharmacokinetics : Administer IV/PO doses (10 mg/kg) to assess , , and AUC. Plasma protein binding (>90%) may limit free fraction .
- Xenograft models : Use nude mice with HT-29 tumors; dose orally (50 mg/kg/day) and monitor tumor volume vs. vehicle controls .
How can contradictory bioactivity data between assays be resolved?
Advanced Research Question
- Assay conditions : Compare results under varying pH (e.g., 6.5 vs. 7.4) or serum content; albumin binding may reduce apparent potency .
- Metabolite interference : Perform LC-MS to identify active metabolites (e.g., demethylated derivatives) that contribute to off-target effects .
What computational methods predict binding modes to biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 4HJO) to identify key interactions (e.g., pyrimidine-F with hinge region) .
- MD simulations : Run 100-ns trajectories to assess urea linker flexibility and stability in binding pockets .
How can solubility challenges be addressed during formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
